(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one
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Description
(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H13F2NO2 and its molecular weight is 265.26. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Synthesis
- The synthesis of protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo [2.2.1]heptan-2-one and its derivatives demonstrates high stereoselectivity, highlighting its potential in stereochemical studies and synthetic applications Allemann & Vogel, 1991.
Framework for Drug Discovery
- A synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes was developed to create carbon-atom bridged morpholines, starting from 4R-hydroxy-l-proline. This method enables the synthesis of backbone-constrained γ-amino acid analogues, suggesting its utility in developing novel drugs Garsi et al., 2022.
Biochemical Applications
- The compound's structure has been utilized in the design and synthesis of cysteine protease inhibitors, showcasing its relevance in biochemical research and potential therapeutic applications. One compound demonstrated excellent inhibition activity against cathepsin L and K Zhou et al., 2002.
Chemical Transformations and Reactivity
- Research on the Beckmann rearrangement of the E isomer of cis-4,6,6-trimethylbicyclo[3.1.1]-heptan-2-one oxime has explored its transformations under acid catalysis, contributing to the understanding of chemical reactivity and synthesis of novel compounds Koval’skaya et al., 2004.
Advanced Synthesis Techniques
- The use of high pressure in the synthesis of azetidines from imines with 2, 3-dihydrofuran, yielding 6, 7-aryl-2-oxa-7-azabicyclo[3. 2. 0]heptane compounds, indicates the compound's versatility in advanced organic synthesis methods Oishi et al., 1998.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c15-10-2-3-13(16)9(5-10)1-4-14(18)17-7-12-6-11(17)8-19-12/h1-5,11-12H,6-8H2/b4-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPSKUGPWPVFI-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C=CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CO2)C(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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